molecular formula C20H22N4O3 B2610168 6-(4-ethoxybenzyl)-3-((2-ethoxyphenyl)amino)-1,2,4-triazin-5(4H)-one CAS No. 905765-15-3

6-(4-ethoxybenzyl)-3-((2-ethoxyphenyl)amino)-1,2,4-triazin-5(4H)-one

Cat. No.: B2610168
CAS No.: 905765-15-3
M. Wt: 366.421
InChI Key: OJACBCXKOZZIIK-UHFFFAOYSA-N
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Description

6-(4-Ethoxybenzyl)-3-((2-ethoxyphenyl)amino)-1,2,4-triazin-5(4H)-one is a triazinone derivative characterized by two ethoxy-substituted aromatic moieties: a 4-ethoxybenzyl group at position 6 and a 2-ethoxyphenylamino group at position 2. The ethoxy groups (-OCH₂CH₃) likely enhance solubility and modulate electronic properties, influencing interactions with biological targets. Triazinones are heterocyclic compounds with a six-membered ring containing three nitrogen atoms, often explored for antimicrobial, anticancer, and herbicidal activities .

Properties

IUPAC Name

3-(2-ethoxyanilino)-6-[(4-ethoxyphenyl)methyl]-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3/c1-3-26-15-11-9-14(10-12-15)13-17-19(25)22-20(24-23-17)21-16-7-5-6-8-18(16)27-4-2/h5-12H,3-4,13H2,1-2H3,(H2,21,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJACBCXKOZZIIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=CC=CC=C3OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-ethoxybenzyl)-3-((2-ethoxyphenyl)amino)-1,2,4-triazin-5(4H)-one typically involves the following steps:

    Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors such as amidines and nitriles under acidic or basic conditions.

    Introduction of Ethoxybenzyl and Ethoxyphenyl Groups: The ethoxybenzyl and ethoxyphenyl groups can be introduced through nucleophilic substitution reactions. For example, the reaction of 4-ethoxybenzyl chloride and 2-ethoxyaniline with the triazine core under basic conditions can yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(4-ethoxybenzyl)-3-((2-ethoxyphenyl)amino)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

6-(4-ethoxybenzyl)-3-((2-ethoxyphenyl)amino)-1,2,4-triazin-5(4H)-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the development of specialty chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(4-ethoxybenzyl)-3-((2-ethoxyphenyl)amino)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of triazinones with substituents analogous to the target compound:

Compound Substituents Key Findings Reference
6-Benzyl-3-[(4-ethoxyphenyl)amino]-1,2,4-triazin-5(4H)-one Benzyl (position 6), 4-ethoxyphenylamino (position 3) Structurally closest analog. Ethoxy groups may enhance lipophilicity and membrane penetration. No direct bioactivity data reported.
Compound 20b (Schiff base derivative) 4-Fluorobenzylidene, trifluoromethyl (position 6) Exhibited potent antibacterial activity (MIC 3.90 μg/mL against E. coli and S. aureus) and biofilm inhibition (87.4% for E. coli). Fluoro substitution enhances antibacterial efficacy.
Metribuzin (4-Amino-6-tert-butyl-3-methylthio-1,2,4-triazin-5(4H)-one) tert-Butyl (position 6), methylthio (position 3) Herbicidal activity via photosynthesis inhibition. Highlighted substituent-driven specificity: tert-butyl enhances environmental persistence, while methylthio modulates reactivity.
Compound 12 (Thienylvinyl derivative) Thienylvinyl (position 6), 3-hydroxypropylthio (position 3) Demonstrated anticancer activity (IC₅₀ < 10 μM against multiple cancer cell lines). Thienylvinyl moiety contributes to π-π stacking in DNA interactions.
Isomethiozin Isobutylideneamino (position 4), methylthio (position 3) Herbicidal agent with structural flexibility at position 3. Isobutylideneamino group enhances target binding in photosynthetic enzymes.

Key Observations

However, they may offer weaker antibacterial activity compared to electron-withdrawing groups (e.g., trifluoromethyl or fluoro in Compound 20b) . Amino Linkages: The 2-ethoxyphenylamino group at position 3 could facilitate hydrogen bonding with biological targets, similar to the 4-fluorobenzylidene group in Compound 20b, which showed strong biofilm inhibition .

Antimicrobial vs. Herbicidal Activity :

  • Compounds with halogen or trifluoromethyl substituents (e.g., 20b) excel in antimicrobial roles, while bulky alkyl groups (e.g., tert-butyl in metribuzin) favor herbicidal activity. The target compound’s ethoxybenzyl groups may position it for selective eukaryotic targeting (e.g., antifungal or anticancer applications) .

Synthetic Accessibility: The target compound’s synthesis likely involves condensation of 4-ethoxybenzyl hydrazine with a 2-ethoxyphenyl isocyanate derivative, analogous to methods for Schiff base triazinones (e.g., 20a–f) .

Data Table: Comparative Physicochemical Properties

Property Target Compound Compound 20b Metribuzin Compound 12
Molecular Weight ~383.4 g/mol 345.3 g/mol 214.3 g/mol 352.4 g/mol
LogP (Predicted) ~3.2 2.8 2.1 1.9
Water Solubility Low Low Moderate Moderate
Bioactivity Focus Antifungal/Cancer Antibacterial Herbicidal Anticancer

Biological Activity

The compound 6-(4-ethoxybenzyl)-3-((2-ethoxyphenyl)amino)-1,2,4-triazin-5(4H)-one is a member of the triazine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications, supported by relevant data and case studies.

Molecular Characteristics

  • Molecular Formula : C20_{20}H22_{22}N4_4O2_2
  • Molecular Weight : Approximately 382.4 g/mol
  • Structural Features : The compound features a triazine ring substituted with both ethoxy and phenyl groups, which may influence its solubility and interaction with biological targets.

Table 1: Structural Comparison with Related Compounds

Compound NameStructural FeaturesUnique Aspects
6-(4-methoxybenzyl)-3-((2-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-oneMethoxy instead of ethoxyDifferent solubility and reactivity
6-(4-ethoxybenzyl)-3-((2-chlorophenyl)amino)-1,2,4-triazin-5(4H)-oneChlorophenyl groupPotentially different biological activity
6-(4-ethoxybenzyl)-3-((2-methoxyphenyl)amino)-1,2,4-triazineLacks ketone groupDifferences in chemical stability

Antitumor Activity

Recent studies indicate that triazine derivatives exhibit significant antitumor properties. For instance, compounds structurally similar to This compound have been evaluated for their cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Screening

A comparative study involving several triazine derivatives revealed that certain analogs demonstrated potent growth inhibition against leukemia cell lines. For example, one study reported IC50_{50} values of less than 5 µM for several synthesized compounds against HL-60 leukemia cells . The mechanism of action often involves the inhibition of topoisomerase II, which is crucial for DNA replication and repair .

The biological activity of This compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The compound's unique substituents may enhance its affinity for these targets, leading to varied pharmacological effects.

Antiviral Activity

Some derivatives of triazine compounds have shown promising antiviral activity. For example, derivatives containing the triazine moiety have been tested for their ability to inhibit HIV replication in vitro . This suggests a potential application in antiviral therapy.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorSignificant cytotoxicity against HL-60 cells (IC50_{50} < 5 µM)
AntiviralInhibition of HIV replication
Topoisomerase II InhibitionStrong inhibitor identified in various studies

Synthesis Methods

The synthesis of This compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the Triazine Ring : This is achieved through cyclization reactions involving appropriate amines and carbonyl compounds.
  • Substitution Reactions : The introduction of ethoxy and phenyl groups is accomplished via nucleophilic substitution reactions under controlled conditions to ensure high yields.

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